Erlotinib hydrochloride (CAS 183319-69-9) is a highly selective, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely utilized as a benchmark active pharmaceutical ingredient (API) in oncology research [1]. As the commercially approved hydrochloride salt, it possesses distinct physicochemical properties compared to its free base, including pH-dependent aqueous solubility and enhanced solid-state thermal stability [2]. For scientific and industrial procurement, specifying the hydrochloride salt rather than generic erlotinib is critical for ensuring reproducibility in in vitro kinase assays, solid oral dosage formulation, and pharmacokinetic modeling [1].
Generic substitution of Erlotinib hydrochloride with its free base or closely related first-generation inhibitors like Gefitinib frequently leads to critical failures in assay standardization and formulation processing [1]. The free base lacks the necessary protonation to achieve sufficient aqueous solubility in low-pH environments, rendering it incompatible with standard gastric dissolution models and aqueous stock preparations [2]. Furthermore, substituting Erlotinib with Gefitinib in biochemical assays alters the quantitative inhibition dynamics; the two compounds exhibit vastly different selectivity ratios between wild-type and L858R-mutant EGFR, meaning they cannot be used interchangeably as baseline comparators in drug discovery pipelines [1].
The selection of the hydrochloride salt over the free base fundamentally alters the compound's processability and dissolution profile. Erlotinib hydrochloride achieves a maximum aqueous solubility of approximately 0.4 mg/mL at pH 2 due to the protonation of its secondary amine, whereas the free base remains very slightly soluble in water [1]. Additionally, the hydrochloride salt exhibits a significantly higher melting point (~228-244°C depending on the polymorph) compared to the free base (157°C) [2].
| Evidence Dimension | Aqueous solubility and melting point (Tm) |
| Target Compound Data | Max aqueous solubility ~0.4 mg/mL at pH 2; Tm = 228-244°C |
| Comparator Or Baseline | Erlotinib free base (Very low aqueous solubility; Tm = 157°C) |
| Quantified Difference | Predictable low-pH aqueous solubility and an +71°C to +87°C increase in thermal stability. |
| Conditions | Aqueous media (pH 1.4 to 9.6) and solid-state thermal analysis. |
Procurement of the hydrochloride salt is strictly required for formulating aqueous stock solutions in acidic media and ensuring thermal stability during mechanical processing.
When establishing baselines for EGFR inhibition, Erlotinib hydrochloride demonstrates a significantly wider therapeutic window for oncogenic mutations compared to Gefitinib. Quantitative IC50 assessments reveal that Erlotinib is up to 30-fold more potent against the L858R mutant EGFR compared to wild-type EGFR, specifically at tyrosine 845 [1]. In contrast, Gefitinib exhibits a much narrower margin, showing only up to a 6-fold greater potency for the L858R mutant over the wild-type kinase [1].
| Evidence Dimension | IC50 selectivity ratio (WT EGFR vs. L858R mutant EGFR) |
| Target Compound Data | Erlotinib: ~30-fold greater potency for L858R vs. WT EGFR |
| Comparator Or Baseline | Gefitinib: ~6-fold greater potency for L858R vs. WT EGFR |
| Quantified Difference | Erlotinib provides a 5x wider selectivity window for the L858R mutation over wild-type EGFR. |
| Conditions | In vitro kinase inhibition assays measuring downstream signaling proteins (Tyrosine 845). |
For researchers screening next-generation targeted therapies, Erlotinib provides a highly differentiated baseline for L858R-specific target engagement assays.
For industrial scale-up, the crystalline polymorphs of Erlotinib hydrochloride (such as Forms A and B) offer critical advantages over amorphous mixtures. The crystalline hydrochloride salt exhibits high thermodynamic stability with a sharp melting endotherm at approximately 228-230°C [1]. In contrast, amorphous forms lack defined transition points and are highly susceptible to phase transitions under mechanical stress or humidity [2].
| Evidence Dimension | Thermodynamic stability and phase transition resistance |
| Target Compound Data | Crystalline Erlotinib HCl (Forms A/B): Sharp melting endotherm at 228-230°C |
| Comparator Or Baseline | Amorphous Erlotinib (Undefined transition points, prone to phase shifts) |
| Quantified Difference | Crystalline forms provide predictable thermal behavior >228°C, eliminating the risk of stress-induced phase transitions seen in amorphous forms. |
| Conditions | Solid-state thermal analysis (DSC) and mechanical processing. |
Industrial buyers must specify the crystalline hydrochloride salt to ensure reproducible flow properties and consistent dissolution profiles during solid oral dosage form manufacturing.
Due to its 30-fold selectivity for L858R mutant EGFR over wild-type EGFR, Erlotinib hydrochloride serves as a highly selective benchmark comparator when evaluating the potency and off-target effects of next-generation tyrosine kinase inhibitors [1].
The high thermal stability (Tm >228°C) and defined polymorphic states of the hydrochloride salt make it an essential material for API formulation studies, including excipient compatibility, milling, and tableting, where amorphous forms or the free base would undergo phase transitions [2].
Because its maximum aqueous solubility (~0.4 mg/mL) is strictly achieved at pH 2, Erlotinib hydrochloride is the required standard for in vitro gastric dissolution models and physiologically based pharmacokinetic (PBPK) simulations [3].
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